PHGDH Inhibitory Potency: A Comparative View of CBR-5884 Against NCT-503 and PH-755
The inhibitory potency of CBR-5884 against phosphoglycerate dehydrogenase (PHGDH) provides a clear basis for experimental selection. CBR-5884 exhibits an IC50 of 33 μM for inhibiting serine synthesis from 3-phosphoglycerate in a cellular context [1]. In contrast, the active-site inhibitor NCT-503 demonstrates significantly higher potency, with reported IC50 values in the low micromolar range (e.g., 2.5 μM) [2][3]. More recent development compounds, such as PH-755, have achieved even greater potency, with IC50 values around 0.2 μM [4]. This quantitative difference in inhibitory strength directly influences the concentration range required for biological assays and the potential for off-target effects at higher doses. The moderate potency of CBR-5884 makes it a suitable tool for studying PHGDH biology where complete ablation of activity is not desired or for use in systems where stronger inhibitors may cause acute toxicity.
| Evidence Dimension | PHGDH Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 33 μM |
| Comparator Or Baseline | NCT-503 (2.5 μM); PH-755 (~0.2 μM) |
| Quantified Difference | CBR-5884 is ~13-fold less potent than NCT-503 and ~165-fold less potent than PH-755. |
| Conditions | Cellular serine synthesis assay from 3-phosphoglycerate [1]; In vitro enzymatic assay [2] |
Why This Matters
The lower potency of CBR-5884 relative to newer, more potent inhibitors defines its specific utility as a pharmacological tool for graded or partial inhibition of PHGDH, rather than for applications requiring complete enzymatic blockade.
- [1] Bertin Bioreagent. CBR-5884 - Biochemicals - CAT N°: 19236. Technical Datasheet. Available at: https://bertin-bioreagent.cvmh.fr/cbr-5884/ View Source
- [2] Pacold, M. E., et al. (2016). A PHGDH inhibitor reveals coordination of serine synthesis and one-carbon unit fate. Nature Chemical Biology, 12(6), 452-458. View Source
- [3] Santa Cruz Biotechnology. PGDH Inhibitors. Technical Overview. Available at: https://www.scbio.cn/pgdh-inhibitors View Source
- [4] Geiger, R., et al. (2021). Targeting Serine in Cancer: Is Two Better Than One? Trends in Cancer, 7(8), 668-670. View Source
